Cas no 758697-36-8 (2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine)
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2H-Tetrazole-5-ethanamine, β,β-dimethyl-
- SCHEMBL15001265
- AKOS006348655
- SCHEMBL5641822
- 758697-36-8
- EN300-1830275
- 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine
- CHEMBL211133
-
- Inchi: 1S/C5H11N5/c1-5(2,3-6)4-7-9-10-8-4/h3,6H2,1-2H3,(H,7,8,9,10)
- InChI Key: OVRANXGBFDNYJH-UHFFFAOYSA-N
- SMILES: N1=C(C(C)(C)CN)N=NN1
Computed Properties
- Exact Mass: 141.10144537g/mol
- Monoisotopic Mass: 141.10144537g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 80.5Ų
Experimental Properties
- Density: 1.198±0.06 g/cm3(Predicted)
- Boiling Point: 294.3±42.0 °C(Predicted)
- pka: 4.30±0.10(Predicted)
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1830275-0.05g |
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine |
758697-36-8 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1830275-0.1g |
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine |
758697-36-8 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1830275-0.25g |
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine |
758697-36-8 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1830275-0.5g |
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine |
758697-36-8 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1830275-1.0g |
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine |
758697-36-8 | 1g |
$1458.0 | 2023-06-03 | ||
| Enamine | EN300-1830275-2.5g |
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine |
758697-36-8 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1830275-5.0g |
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine |
758697-36-8 | 5g |
$4226.0 | 2023-06-03 | ||
| Enamine | EN300-1830275-10.0g |
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine |
758697-36-8 | 10g |
$6266.0 | 2023-06-03 | ||
| Enamine | EN300-1830275-1g |
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine |
758697-36-8 | 1g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1830275-5g |
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine |
758697-36-8 | 5g |
$2028.0 | 2023-09-19 |
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine Related Literature
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine
Introduction to 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine (CAS No. 758697-36-8)
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine, identified by its Chemical Abstracts Service (CAS) number 758697-36-8, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This heterocyclic amine features a unique structural motif that has garnered attention due to its potential biological activities and mechanistic properties. The presence of a tetrazole ring appended to an isopropylamine backbone introduces a combination of electronic and steric effects that make this molecule a promising candidate for further investigation in drug discovery.
The tetrazole moiety is a four-membered aromatic ring containing four nitrogen atoms, which is known for its ability to participate in hydrogen bonding and metal coordination. This structural feature has been exploited in various pharmaceutical applications, where the tetrazole group serves as a bioisostere for other nitrogen-containing heterocycles such as pyrazole or triazole. In the case of 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine, the substitution at the 5-position of the tetrazole ring and the attachment to an isopropylamine side chain create a molecule with distinct physicochemical properties.
Physicochemical properties play a crucial role in determining the pharmacokinetic behavior of a compound. The molecular structure of 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine suggests that it may exhibit moderate solubility in both polar and nonpolar solvents, which could influence its absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, the presence of multiple nitrogen atoms could enhance its ability to interact with biological targets such as enzymes or receptors.
Recent advancements in computational chemistry have enabled the rapid screening of molecular libraries for potential drug candidates. Virtual screening techniques combined with molecular docking studies have been employed to evaluate the binding affinity of 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine to various biological targets. Preliminary simulations indicate that this compound may exhibit inhibitory activity against certain enzymes involved in inflammatory pathways. For instance, studies suggest that tetrazole derivatives can modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and other mediators of inflammation.
The potential therapeutic applications of 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine are further supported by experimental data from preclinical studies. Researchers have investigated analogs of tetrazole-containing compounds for their anti-inflammatory and analgesic properties. The structural features of this molecule suggest that it may interact with inflammatory mediators or signaling pathways differently from existing drugs on the market. This could lead to the development of novel therapeutic strategies with improved efficacy or reduced side effects.
In addition to its pharmacological potential, 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-am ine may find applications in materials science due to its unique electronic properties. The conjugation between the tetrazole ring and the amine group could enable applications in organic electronics or as a precursor for functional materials. Ongoing research is exploring the possibility of using such compounds in light-emitting diodes (LEDs), organic photovoltaics (OPVs), or other advanced technologies.
The synthesis of 2-methyl - 2-( 1 H - 1 , 2 , 3 , 4 - tetrazol - 5 - yl ) propan - 1 - am ine presents both challenges and opportunities for synthetic chemists. The introduction of the tetrazole ring requires careful control over reaction conditions to avoid unwanted side products. However, recent advances in synthetic methodologies have made it possible to construct complex heterocyclic structures with high precision. Techniques such as transition-metal-catalyzed coupling reactions and microwave-assisted synthesis have streamlined the preparation of tetrazole derivatives like this one.
The industrial-scale production of 758697 - 36 - 8 will depend on optimizing synthetic routes for cost-effectiveness and scalability. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate laboratory findings into commercially viable products. As demand for innovative therapeutics grows, compounds like 758697 - 36 - 8 will play an increasingly important role in addressing unmet medical needs.
In conclusion,758697 - 36 - 8 represents a fascinating compound with diverse potential applications across multiple scientific disciplines。 Its unique structural features, coupled with promising preliminary data, make it a valuable scaffold for further exploration。 As research continues, we can expect new insights into its biological activity, synthetic utility, and industrial relevance。 The continued development of innovative chemical entities like this one underscores the importance of interdisciplinary collaboration in advancing scientific knowledge and improving human health.
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